molecular formula C8H10N4O3S2 B2708250 N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide CAS No. 1623789-42-3

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide

Cat. No.: B2708250
CAS No.: 1623789-42-3
M. Wt: 274.31
InChI Key: BYSCAOCFAHVCOL-UHFFFAOYSA-N
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Description

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide: is a chemical compound with the molecular formula C8H10N4O3S2 and a molecular weight of 274.32 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide typically involves the reaction of 5-hexynoic acid with 5-sulfamoyl-1,3,4-thiadiazole-2-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S2/c1-2-3-4-5-6(13)10-7-11-12-8(16-7)17(9,14)15/h1H,3-5H2,(H2,9,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSCAOCFAHVCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623789-42-3
Record name N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
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